Geodin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

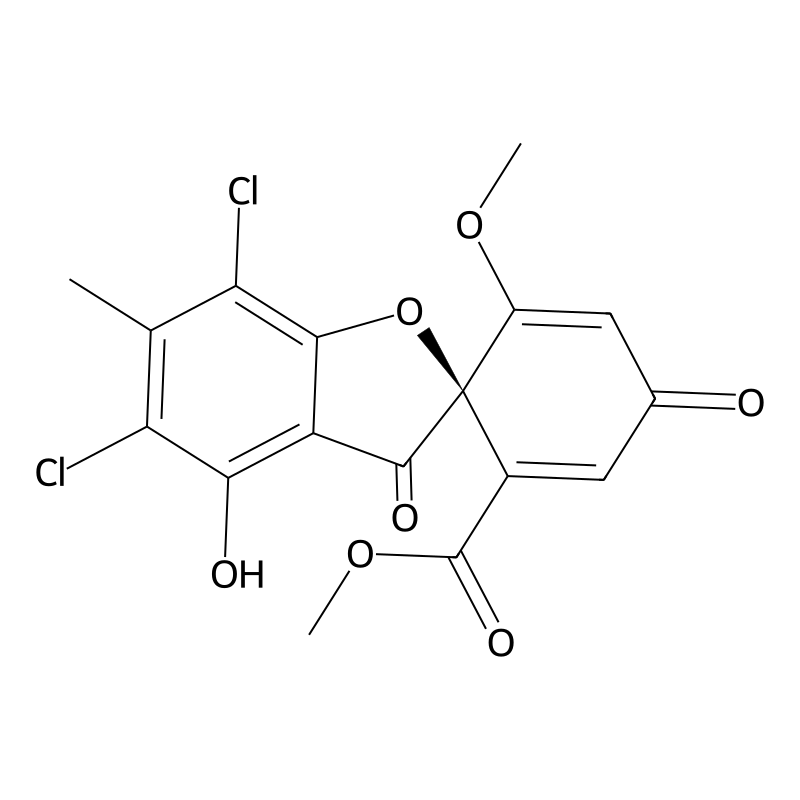

Geodin is a natural compound isolated from the marine-derived fungus Aspergillus sp. It has the chemical formula C17H14Cl2O8 and a molecular weight of 417.19 g/mol. Geodin exhibits a complex structure characterized by multiple functional groups, which contribute to its diverse biological activities. Its unique combination of chlorinated phenolic and methoxycarbonyl groups makes it a subject of interest in both chemical and biological research .

- Oxidation: Geodin can be oxidized to form quinones, utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: It can be reduced to produce dihydrogeodin using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups, often using halogenation reagents like bromine or iodine under controlled conditions.

These reactions allow for the synthesis of various derivatives with potentially enhanced properties .

Geodin exhibits a broad spectrum of biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Aeromonas salmonicida, with minimum inhibitory concentration (MIC) values ranging from 1.15 to 4.93 μM .

- Insecticidal Activity: Geodin and its derivatives have demonstrated significant insecticidal effects against pests like Helicoverpa armigera, with some derivatives showing IC50 values comparable to established insecticides .

- Antioxidant Activity: The compound is also studied for its antioxidant properties, which may contribute to its therapeutic potential in various diseases, including diabetes and cancer .

The synthesis of Geodin typically involves several steps:

- Chlorination: A benzoic acid derivative is chlorinated to introduce chlorine atoms.

- Hydroxylation: Hydroxyl groups are introduced at specific positions on the aromatic ring.

- Esterification: The final step involves esterification to form the methoxycarbonylphenoxy group.

In industrial settings, these methods are optimized for higher yields and purity, often utilizing advanced catalysts and controlled environments .

Geodin has several applications across different fields:

- Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

- Biology: Investigated for its potential therapeutic applications, particularly in antidiabetic and anticancer therapies due to its ability to stimulate glucose uptake in adipocytes .

- Industry: Employed in the development of new materials and various industrial processes.

Studies have indicated that Geodin interacts with specific receptors and enzymes involved in glucose metabolism, enhancing glucose uptake in cells. This mechanism underlies its potential use in treating metabolic disorders such as diabetes . Additionally, the compound's interactions with microbial targets contribute to its antimicrobial efficacy.

Several compounds share structural or functional similarities with Geodin:

| Compound | Description | Unique Features |

|---|---|---|

| Dihydrogeodin | A reduced form of Geodin with similar biological activities | Exhibits altered reactivity due to reduced double bonds |

| Sulochrin | A precursor in the biosynthesis of Geodin | Distinct chemical properties compared to Geodin |

| Neogeodin | Another related compound with similar structural features | Different biological activity profile |

Geodin's uniqueness lies in its specific combination of functional groups that confer distinct chemical and biological properties, particularly its ability to stimulate glucose uptake while exhibiting significant antioxidant activity . This sets it apart from other similar compounds, making it a valuable candidate for further research and application development.